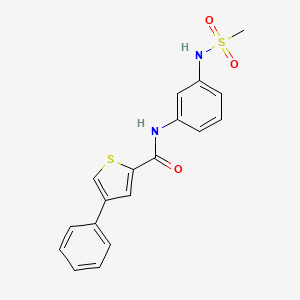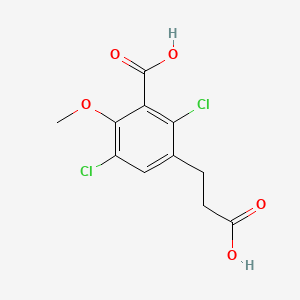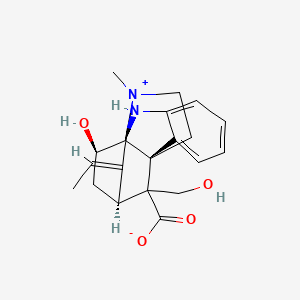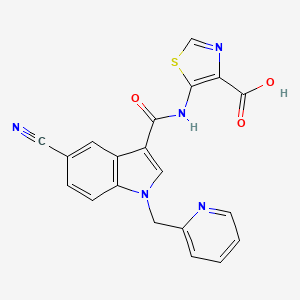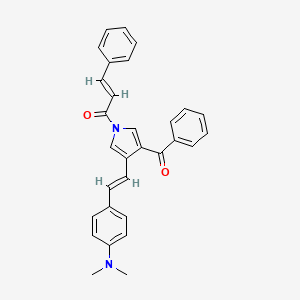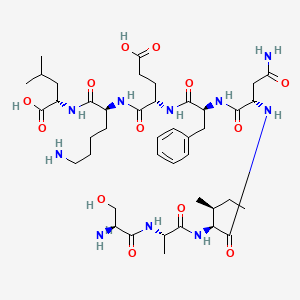
OVA-A2 Peptide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of OVA-A2 Peptide involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA) and scavengers .
Analyse Chemischer Reaktionen
OVA-A2 Peptide can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents such as hydrogen peroxide (H2O2) or performic acid, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction of disulfide bonds can be achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid residues within the peptide can be substituted using site-directed mutagenesis or chemical modification techniques.
Wissenschaftliche Forschungsanwendungen
OVA-A2 Peptide has a wide range of applications in scientific research:
Immunology: It is used to study T-cell activation and immune responses, particularly in the context of MHC class I molecules.
Vaccine Development: The peptide is employed in the design of peptide-based vaccines to elicit specific immune responses against pathogens or cancer cells.
Allergy Research: This compound serves as a model antigen to study allergic reactions and the mechanisms underlying hypersensitivity.
Protein-Protein Interactions: It is used to investigate the interactions between peptides and MHC molecules, as well as T-cell receptors.
Wirkmechanismus
OVA-A2 Peptide exerts its effects by binding to MHC class I molecules on the surface of antigen-presenting cells. This complex is then recognized by T-cell receptors on CD8+ T cells, leading to the activation of these T cells. The activated T cells proliferate and differentiate into cytotoxic T lymphocytes, which can target and destroy cells presenting the antigen .
Vergleich Mit ähnlichen Verbindungen
OVA-A2 Peptide can be compared with other ovalbumin-derived peptides, such as:
OVA 257-264 (SIINFEKL): This peptide is similar to this compound but has a different amino acid sequence, leading to variations in its antigenic properties.
This compound is unique due to its specific sequence and its ability to elicit a strong immune response in the context of MHC class I molecules, making it a valuable tool in immunological research .
Eigenschaften
Molekularformel |
C42H68N10O13 |
|---|---|
Molekulargewicht |
921.0 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C42H68N10O13/c1-6-23(4)34(52-35(57)24(5)46-36(58)26(44)21-53)41(63)50-30(20-32(45)54)40(62)49-29(19-25-12-8-7-9-13-25)39(61)48-28(15-16-33(55)56)38(60)47-27(14-10-11-17-43)37(59)51-31(42(64)65)18-22(2)3/h7-9,12-13,22-24,26-31,34,53H,6,10-11,14-21,43-44H2,1-5H3,(H2,45,54)(H,46,58)(H,47,60)(H,48,61)(H,49,62)(H,50,63)(H,51,59)(H,52,57)(H,55,56)(H,64,65)/t23-,24-,26-,27-,28-,29-,30-,31-,34-/m0/s1 |
InChI-Schlüssel |
NIAMGQCTXUFDAR-HXCAGXJWSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




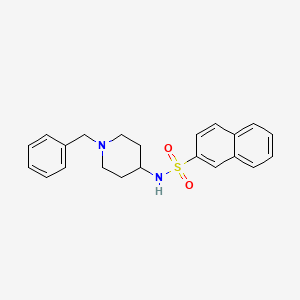
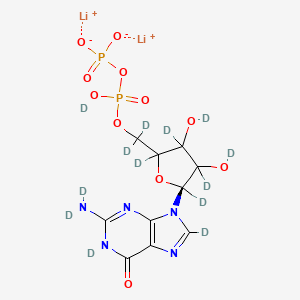

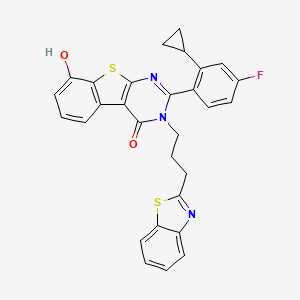
![(3S)-3-[4-(2,3-dimethylbut-2-enoxy)phenyl]hex-4-ynoic acid](/img/structure/B12380903.png)

